Chlorantraniliprole

Catalog No.
S523470
CAS No.
500008-45-7
M.F
C18H14BrCl2N5O2
M. Wt
483.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorantraniliprole

CAS Number

500008-45-7

Product Name

Chlorantraniliprole

IUPAC Name

5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide

Molecular Formula

C18H14BrCl2N5O2

Molecular Weight

483.1 g/mol

InChI

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)

InChI Key

PSOVNZZNOMJUBI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl

Solubility

Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L)
In water, 0.9-1.0 mg/L at 20 °C, pH 7

Synonyms

3-bromo-N-(4-chloro-2-methyl-6-((methylamino)carbonyl)phenyl)-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide, chlorantranilipole, chlorantraniliprole, DPX-E2Y45, Rynaxypyr

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl

Description

The exact mass of the compound Chlorantraniliprole is 480.9708 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/l)in water, 0.9-1.0 mg/l at 20 °c, ph 7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Application in Rice Fields

Scientific Field: Agriculture, Pest Control

Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been widely used to control pests in rice fields . It is used against pests like Cnaphalocrocis medinalis, Nilaparvata lugens Stal, and Chilo suppressalis .

Methods of Application: A low-cost and scalable wet media milling technique was employed to prepare a chlorantraniliprole nanosuspension . The nanosuspension exhibited superior dispersibility, as well as superior foliar wetting and retention performances, which further enhanced its bioavailability against pests .

Results or Outcomes: The nanosuspension dosage could be reduced by about 40% while maintaining a comparable efficacy to that of the commercial suspension concentrate (SC) . The chlorantraniliprole nanosuspension showed lower residual properties, a lower toxicity to non-target zebrafish, and a smaller effect on rice quality .

Application in Lychee Production

Scientific Field: Agriculture, Food Safety

Summary of the Application: Chlorantraniliprole is used in lychee production for pest control . A study was conducted to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .

Methods of Application: A method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .

Results or Outcomes: Terminal residue concentrations in whole litchi and pulp were determined as 0.008–0.45 mg/kg and ≤0.001 mg/kg .

Application in Controlling Spodoptera litura

Scientific Field: Entomology, Pest Control

Summary of the Application: Chlorantraniliprole has been found to be highly toxic to Spodoptera litura, a serious pest of many agricultural crops . It can be used as an alternative insecticide in the attracticide for controlling S. litura moths .

Methods of Application: The study involved screening 15 commonly used insecticides for toxicity against S. litura moths .

Results or Outcomes: Chlorantraniliprole was found to have the highest levels of toxicity (LC50 of 0.56 mg a.i. L−1) . After exposure to the low lethal concentration LC50 of chlorantraniliprole, fecundity of the moths was substantially reduced .

Application in Cotton Fields

Summary of the Application: Chlorantraniliprole is used in cotton fields to control pests like the black cutworm, Agrotis ipsilon, and the bollworm, Helicoverpa zea .

Methods of Application: Foliar applications of Chlorantraniliprole were applied at different rates for leaves . The residual concentrations of Chlorantraniliprole were detected in the leaves up to 28 days after treatment .

Results or Outcomes: The application of Chlorantraniliprole in open field conditions was found to be harmless to natural enemies like coccinellids and spiders . After 52 generations of selection with Chlorantraniliprole, about 48.17-fold resistance was observed .

Application on Plutella xylostella

Methods of Application: Studies were conducted to investigate the resistance development of P. xylostella to Chlorantraniliprole .

Results or Outcomes: The results showed that the resistance of P. xylostella to Chlorantraniliprole has become increasingly serious . . xylostella to Chlorantraniliprole decreased from 423.95- to 316.42-fold, compared with the same generation of control larvae .

Application in Vegetable Crops

Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vegetable crops including potatoes, sugar beets, lettuce, broccoli, soybeans, tomatoes, cucumbers, oranges, apples, pears, peaches, almonds, rice grain, wheat grain, wheat hay, corn stover, alfalfa forage, cottonseed, grapes, and corn grain .

Methods of Application: The application methods vary depending on the specific crop. For example, in lychee production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .

Results or Outcomes: Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .

Application in Apple Orchards

Summary of the Application: Chlorantraniliprole is used in apple orchards to control pests like the green apple aphid and the codling moth, Cydia pomonella .

Methods of Application: The study involved investigating the impact of Chlorantraniliprole on the aphidophagous guild and the repercussions on the biological control on the most common secondary pest in apple orchards, green aphids Aphis spp (Hemiptera: Aphididae) .

Application on Tuta absoluta

Methods of Application: Studies were conducted to investigate the effectiveness of Chlorantraniliprole in suppressing the tomato leaf miner population collected from the southern area of Bosnia and Herzegovina .

Results or Outcomes: The concentrations of applied insecticides had different effectiveness against Tuta absoluta . Insecticides based on active substances: Chlorantraniliprole, Methoxyfenozide and Emamectin benzoate, which were applied in two different concentrations, had no significant effect on reducing the resistance of Tuta absoluta .

Application in Vineyards

Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vineyards .

Methods of Application: The application methods vary depending on the specific crop. For example, in wine production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in wines .

Results or Outcomes: Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .

Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class, known for its selective toxicity to insects. The chemical name is 3-Bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridine-2-yl)-1H-pyrazole-5-carboxamide, and its empirical formula is C18H14BrClN5O2. First registered with the United States Environmental Protection Agency in 2008, chlorantraniliprole acts primarily by targeting ryanodine receptors in insects, leading to an uncontrolled release of calcium ions, which disrupts normal muscle function and results in paralysis and death .

Chlorantraniliprole acts as a ryanodine receptor activator. Ryanodine receptors are calcium channels located in the muscles of insects. When Chlorantraniliprole binds to these receptors, it disrupts calcium regulation within the insect's muscle cells, leading to paralysis and ultimately death []. This mode of action is selective to insects and has minimal impact on mammals due to differences in ryanodine receptor structure between insects and mammals.

Chlorantraniliprole is considered a reduced-risk insecticide by the U.S. Environmental Protection Agency (EPA) due to its low toxicity to mammals, birds, and beneficial insects []. However, it can be harmful to aquatic organisms such as fish and invertebrates. Precautions should be taken to avoid contaminating bodies of water during application.

Chlorantraniliprole undergoes various chemical transformations in different environments. Its stability varies with pH levels; it is stable at pH 4 and 7 but hydrolyzes rapidly at pH 9 with a half-life of approximately 10 days . Photolytic degradation occurs under light exposure, with a half-life of about 0.37 days in aqueous buffer solutions at neutral pH . The compound is also subject to metabolic breakdown in biological systems, producing several metabolites that are generally less toxic than the parent compound .

The primary mode of action of chlorantraniliprole involves the activation of insect ryanodine receptors, leading to excessive calcium release from the sarcoplasmic reticulum in muscle cells. This mechanism results in paralysis and death in various insect pests, including those from the orders Lepidoptera, Orthoptera, Coleoptera, Diptera, and Hemiptera . Importantly, chlorantraniliprole exhibits a high degree of selectivity for insect ryanodine receptors compared to mammalian receptors, which minimizes its toxicity to non-target organisms .

Chlorantraniliprole can be synthesized through a multi-step chemical process involving various organic reactions. The synthesis typically begins with the preparation of key intermediates such as substituted pyrazoles and phenyl derivatives. The final coupling reaction forms the anthranilic diamide structure. Specific details on the exact synthetic pathways are proprietary but generally involve reactions such as bromination, acylation, and cyclization .

Chlorantraniliprole is widely used in agriculture as an insecticide for a variety of crops including fruits (such as apples and grapes), vegetables, and ornamentals. Its effectiveness against key agricultural pests has made it a preferred choice for integrated pest management strategies. The compound is available in several formulations including suspension concentrates and water-dispersible granules .

Research indicates that chlorantraniliprole interacts minimally with mammalian systems due to its selective binding to insect ryanodine receptors. Toxicological studies have shown that it is not genotoxic or carcinogenic . In animal metabolism studies, chlorantraniliprole is absorbed rapidly and excreted primarily via feces within 48-72 hours after administration . This rapid metabolism contributes to its low toxicity profile in non-target species.

Chlorantraniliprole shares structural similarities with other anthranilic diamides but exhibits unique properties that enhance its selectivity and efficacy. Below are some similar compounds:

Compound NameChemical StructureUnique Features
ThiamethoxamN-(2-chloro-5-thiazolyl)methyl-N'-nitro-N''-methylureaBroad-spectrum activity; neurotoxic effects
Flubendiamide1-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamideTargets ryanodine receptors; lower toxicity to bees
Indoxacarb(S)-N-[[(Z)-2-(4-chlorophenyl)thio]-(Z)-2-(methoxyimino)acetyl]-L-valine methyl esterActs on sodium channels; greater mammalian toxicity

Chlorantraniliprole's specificity for insect ryanodine receptors distinguishes it from these compounds, making it an effective option for pest control without significant risk to beneficial insects or mammals .

Chlorantraniliprole represents a significant advancement in insecticide chemistry, belonging to the anthranilic diamide class of compounds that selectively target insect ryanodine receptors [1] [2] [3]. This comprehensive analysis examines the synthetic pathways and industrial production methods for chlorantraniliprole, focusing specifically on key intermediate synthesis, optimized reaction methodologies, scalable coupling reactions, and green chemistry approaches in manufacturing. The compound's molecular structure, featuring a complex arrangement of pyrazole, pyridine, and chlorinated benzene moieties, necessitates sophisticated synthetic strategies that balance efficiency, cost-effectiveness, and environmental considerations.

The industrial production of chlorantraniliprole has evolved significantly since its initial development, with multiple synthetic routes emerging to address the challenges of complex multi-step synthesis and the need for cost-effective, scalable manufacturing processes [4] [5]. Current market dynamics indicate substantial growth in production capacity, with domestic Chinese production capacity expanding from 86,000 tonnes per annum to over 200,000 tonnes per annum within a four-month period in 2023, highlighting the intense competition and rapid scaling in chlorantraniliprole manufacturing [4].

Key Intermediate Synthesis: 2-Amino-3-Methyl-5-Chlorobenzoate

Traditional Synthesis Approaches

The most widely adopted industrial method involves direct chlorination using chlorine gas in 1,2-dichloroethane solvent at elevated temperatures. This process, documented in multiple patent applications, achieves yields of approximately 98.1% under optimized conditions [7]. The reaction typically proceeds at 50°C for three hours, with careful temperature control being essential to prevent over-chlorination and maintain regioselectivity [6] [8]. The high yield obtained through this method makes it particularly attractive for large-scale manufacturing, despite the handling challenges associated with chlorine gas.

Alternative Chlorination Methodologies

Recent developments have explored alternative chlorination reagents to address safety and environmental concerns associated with chlorine gas handling [8] [9]. N-chlorosuccinimide (NCS) has emerged as a viable alternative, offering improved safety profiles and more controlled reaction conditions [10]. The NCS-mediated chlorination typically requires slightly elevated temperatures around 12°C and can be conducted in aqueous alkaline media, specifically using potassium tert-butoxide solutions [10].

Another innovative approach involves the use of sulfuryl chloride as a chlorinating agent in glacial acetic acid solvent [11]. This method provides good selectivity for the desired 5-chloro substitution pattern while operating under milder conditions than chlorine gas protocols. The sulfuryl chloride method typically achieves yields in the range of 85-90%, making it commercially viable despite being slightly lower than the direct chlorination approach [11].

Process Optimization and Scale-Up Considerations

Industrial optimization of 2-amino-3-methyl-5-chlorobenzoate synthesis focuses heavily on reaction temperature control, solvent selection, and workup procedures [9]. Temperature management proves critical, as elevated temperatures can lead to multiple chlorination products, while insufficient heating results in incomplete conversion [6] [8]. The optimal temperature range of 45-55°C represents a balance between reaction rate and selectivity.

Solvent recovery and recycling constitute significant economic factors in large-scale production [7]. 1,2-dichloroethane, while effective as a reaction medium, requires careful handling due to its toxicity and environmental impact. Industrial processes typically incorporate sophisticated distillation and purification systems to enable solvent reuse, with recovery rates exceeding 95% being standard in modern facilities [4].

The workup and purification procedures have been streamlined for industrial applications, typically involving aqueous extraction followed by crystallization [8] [7]. The high melting point of 2-amino-3-methyl-5-chlorobenzoate (239-243°C) facilitates purification through recrystallization, with typical industrial purities exceeding 99% being readily achievable [12].

Optimized Methods for 3-Bromo-1-(3-Chloropyridin-2-Yl)-1H-Pyrazole-5-Carboxylic Acid

Multi-Step Synthetic Strategy

The synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, commonly referred to as "K acid" in the industry, represents one of the most challenging aspects of chlorantraniliprole production [13] [14] [15]. This key intermediate requires the construction of a substituted pyrazole ring system with precise regioselectivity and the incorporation of both bromine and carboxylic acid functionalities [16] [17].

The most widely adopted synthetic route begins with the formation of the pyrazole ring through cyclization of appropriate precursors [18] [13]. A common approach involves the reaction of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions, yielding 3-amino-5-methylpyrazole as an initial intermediate [18]. This intermediate subsequently undergoes diazotization followed by Sandmeyer reaction conditions to introduce the bromine substituent, typically achieving yields in the range of 65-70% [18].

Advanced Synthetic Methodologies

Recent patent literature describes optimized synthetic routes that improve both yield and environmental sustainability [14] [19]. One notable advancement involves the use of 2,3,6-trichloropyridine as an alternative starting material, replacing the more expensive and difficult-to-synthesize 2,3-dichloropyridine [20]. This modification addresses supply chain challenges while potentially reducing raw material costs.

The improved synthetic sequence typically involves initial hydrazinolysis of the trichloropyridine derivative, followed by cyclization with diethyl maleate under carefully controlled conditions [20]. The reaction parameters, including temperature (typically 60-80°C), solvent selection (ethanol or acetonitrile), and reaction time (4-6 hours), have been optimized to maximize yield while minimizing side product formation [13] [14].

Bromination of the pyrazole intermediate represents a critical step requiring precise control to achieve regioselectivity [14] [17]. The most effective methods employ N-bromosuccinimide (NBS) or molecular bromine in the presence of suitable catalysts [19]. Temperature control during bromination proves essential, with optimal conditions typically ranging from 0-10°C to prevent multiple bromination and decomposition reactions.

Industrial Process Improvements

Industrial-scale production of K acid has benefited from significant process improvements focused on yield optimization and waste reduction [14] [15]. Modern facilities typically employ continuous flow reactors for critical steps, enabling better temperature control and more consistent product quality [20]. These systems also facilitate easier scale-up and reduced batch-to-batch variability.

Purification strategies have evolved to address the challenges associated with the polar nature of the carboxylic acid functionality [16] [21]. Contemporary industrial processes typically employ a combination of crystallization and chromatographic techniques, with the development of efficient crystallization conditions being particularly important for large-scale operations [19]. The high melting point of K acid (197-201°C) facilitates purification through thermal methods [21].

Solvent selection and recovery represent significant economic and environmental considerations in K acid production [14] [17]. Acetonitrile has emerged as the preferred solvent for many steps due to its excellent solvating properties and relatively straightforward recovery [14]. Industrial facilities typically achieve solvent recovery rates exceeding 90%, with sophisticated distillation systems enabling multiple reuse cycles [4].

Scalable Coupling Reactions for Final Product Formation

Traditional Amide Coupling Approaches

The final coupling reaction between 2-amino-3-methyl-5-chlorobenzoate and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid represents the culmination of the chlorantraniliprole synthesis [1] [22] [23]. Traditional industrial approaches rely heavily on methanesulfonyl chloride (MsCl) as an activating agent, coupled with 3-methylpyridine as a base [24] [25]. This methodology, while effective, presents significant economic and environmental challenges due to the high cost of methanesulfonyl chloride and the generation of substantial waste streams [25] [20].

The conventional coupling reaction typically proceeds under carefully controlled low-temperature conditions, usually maintained between 0-5°C to prevent side reactions and degradation [24] [23]. The reaction sequence involves initial formation of an acid chloride intermediate through treatment with methanesulfonyl chloride, followed by nucleophilic attack by the amine component [25]. Yields typically range from 81-92% under optimized conditions, making this approach commercially viable despite its limitations [22] [24].

Alternative Coupling Methodologies

Recent developments have focused on alternative coupling strategies that address the economic and environmental limitations of traditional methanesulfonyl chloride-based approaches [25] [20]. One promising alternative involves the use of phosgene as an activating agent, enabling direct one-pot synthesis with reduced reagent consumption [25]. This approach, while requiring careful handling due to phosgene toxicity, offers significant economic advantages and generates cleaner byproduct streams [25].

The phosgene-based coupling typically employs acetonitrile as solvent and operates at temperatures between 0-10°C [25]. The reaction sequence involves initial formation of an intermediate oxazinone species, which subsequently undergoes aminolysis with monomethylamine to yield the final chlorantraniliprole product [25]. This approach achieves yields comparable to traditional methods while reducing overall reagent costs by approximately 15% [20].

Advanced coupling methodologies have also explored the use of other activating agents, including 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) [18]. These reagents, commonly employed in peptide synthesis, offer excellent coupling efficiency under mild conditions [18]. The HOBt/EDCI system typically operates at room temperature after initial low-temperature activation, achieving yields of 90-95% with reduced waste generation [18].

Process Integration and Optimization

Industrial coupling processes have benefited significantly from process integration strategies that combine multiple synthetic steps into streamlined sequences [23] [26]. Modern facilities increasingly employ telescoped approaches that eliminate intermediate isolation steps, reducing both processing time and material losses [26]. These integrated processes typically maintain intermediates in solution, transferring them directly to subsequent reaction vessels [27].

Temperature control throughout the coupling sequence represents a critical optimization parameter [23] [20]. While initial activation steps typically require low temperatures (0-5°C), subsequent coupling reactions often benefit from controlled warming to room temperature [18] [23]. This temperature profile balances reaction rate with selectivity, minimizing side product formation while maintaining acceptable reaction times.

Workup and purification procedures for the final coupling have been extensively optimized for industrial applications [23] [26]. Modern processes typically employ direct crystallization from the reaction mixture following appropriate pH adjustment [25] [23]. The crystallization conditions, including solvent composition, temperature, and seeding protocols, have been refined to consistently produce high-purity chlorantraniliprole suitable for formulation [28].

Green Chemistry Approaches in Manufacturing

Solvent Selection and Recovery

Green chemistry principles have increasingly influenced chlorantraniliprole manufacturing, with particular emphasis on solvent selection, waste reduction, and energy efficiency [29] [5] [30]. Traditional synthetic routes often employed chlorinated solvents and generated significant waste streams, prompting the development of more environmentally sustainable alternatives [3] [30].

Modern green chemistry approaches prioritize the use of less toxic solvents and implement comprehensive solvent recovery systems [30]. Acetonitrile has emerged as a preferred solvent for many steps due to its relatively low toxicity and excellent recovery characteristics [14] [23]. Industrial facilities typically achieve acetonitrile recovery rates exceeding 95% through sophisticated distillation systems, significantly reducing environmental impact and operating costs [4].

Water-based reaction systems have been explored for specific synthetic steps, particularly in the synthesis of key intermediates [10] [9]. Aqueous alkaline conditions using potassium tert-butoxide have proven effective for certain chlorination reactions, eliminating the need for organic solvents entirely [10]. These aqueous systems also facilitate easier workup procedures and reduce waste generation.

Continuous Flow Processing

Continuous flow processing represents a significant advancement in green chemistry approaches to chlorantraniliprole manufacturing [20] [4]. These systems offer multiple environmental and economic advantages, including improved energy efficiency, reduced solvent consumption, and enhanced process control [20]. Modern continuous flow reactors enable precise temperature and residence time control, optimizing reaction conditions while minimizing waste generation.

The implementation of continuous flow systems has been particularly successful for temperature-sensitive reactions such as the final coupling steps [23] [20]. These systems maintain consistent reaction conditions and enable rapid quenching, reducing the formation of side products and improving overall yield [20]. Industrial facilities employing continuous flow processing typically report 10-15% improvements in overall process efficiency compared to traditional batch methods [4].

Automated continuous flow systems also facilitate real-time monitoring and optimization, enabling rapid response to process variations [20]. Advanced control systems can automatically adjust reaction parameters such as temperature, flow rates, and reagent ratios, maintaining optimal conditions throughout production runs [4].

Nanotechnology and Advanced Formulations

Green chemistry approaches extend beyond synthetic methodology to encompass advanced formulation strategies that reduce environmental impact [29] [30]. Nanosuspension technology has emerged as a promising approach for enhancing the bioavailability and environmental profile of chlorantraniliprole [28] [30].

Wet media milling techniques enable the preparation of chlorantraniliprole nanosuspensions with average particle sizes around 56 nanometers [30]. These formulations demonstrate superior dispersibility and foliar retention compared to conventional suspension concentrates, potentially reducing the quantity of active ingredient required for effective pest control [28] [30]. The nanosuspension approach also eliminates the need for organic solvents in final formulations, significantly improving the environmental profile [30].

The development of nanosuspension formulations has been optimized for scalability, with wet media milling processes proven effective at industrial scales [28] [30]. Critical parameters including milling time (typically 2 hours), surfactant selection, and particle size distribution have been optimized to ensure consistent product quality and stability [30].

Waste Minimization and Circular Economy Principles

Contemporary chlorantraniliprole manufacturing increasingly incorporates circular economy principles aimed at minimizing waste generation and maximizing resource utilization [5] [3]. These approaches focus on the development of synthetic routes that generate useful byproducts or enable efficient recycling of waste streams [25] [20].

One notable advancement involves the development of synthetic routes that generate hydrogen chloride as a byproduct, which can be captured and utilized for pH adjustment in subsequent synthetic steps [20]. This approach eliminates the need for separate acid purchase while converting a potential waste stream into a useful process input [25].

Catalyst recovery and recycling systems have been implemented for synthetic steps requiring expensive catalysts [9]. Supported nano-iron catalysts used in certain synthetic steps can be recovered through filtration and washing, achieving multiple reuse cycles with maintained activity [9]. These recovery systems significantly reduce catalyst consumption and associated costs while minimizing waste generation.

Advanced analytical monitoring systems enable real-time tracking of waste generation and resource utilization, facilitating continuous improvement in environmental performance [31]. These systems provide detailed data on solvent consumption, energy usage, and waste generation, enabling identification of optimization opportunities and verification of green chemistry improvements [5] [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fine, crystalline, off-white powder

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

480.97079 g/mol

Monoisotopic Mass

480.97079 g/mol

Heavy Atom Count

28

Density

1.1589 (95.9%); 1.507 (99.2%) at 20 °C

LogP

log Kow = 2.76

Appearance

Solid powder

Melting Point

208-210 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

622AK9DH9G

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (17.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82.51%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals.

Vapor Pressure

1.2X10-14 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

500008-45-7

Absorption Distribution and Excretion

/A lactating goat/ was given a single daily oral dose of 1:1 mixture of BC-labeled and PC-labeled chlorantraniliprole at 10 ppm for 7 consecutive days. Feces and urine were collected once daily and milk collected twice daily. The goat was sacrificed 23 hours after the last dose. The major metabolites were formed by N-demethylation, hydroxylation at the benzylic position and further oxidation to carboxylic acid and cyclization with loss of water to yield various cyclic metabolites. The majority of the administered dose was eliminated through the feces and urine. Undegraded parent was the major terminal residue identified in kidney, muscle, and fat, and it was also a residue in liver and milk.
Groups of at least five male and five female Crl:CD (SD)IGS BR rats were given chlorantraniliprole (purity, approximately 100%) at a dose of 0, 25, 100 and 1000 mg/kg bw per day by gavage for 14 consecutive days. Blood was collected from three male rats in each of the groups at 25, 100, and 1000 mg/kg bw on test days 14 and 15 immediately before dosing, and then 30 and 60 min, 2, 4, 8, 12, and 24 hr after dosing for determination of plasma concentrations of chlorantraniliprole. On day 14, liver tissue of five male and five female rats per group was processed for hepatic biochemical evaluations (beta-oxidation activity, total and specific cytochrome P450 content). Blood was separated into plasma and erythrocytes. In additional male rats assigned to the groups at 25, 100, and 1000 mg/kg bw per day, fat samples were collected for the purpose of assessing potential bioaccumulation of the test substance. The area under the curve of concentration time (AUC) for chlorantraniliprole was not proportional to dose, indicating that absorption was decreased at higher doses. Calculated half-lives for chlorantraniliprole in rats in the groups at 25, 100, and 1000 mg/kg bw per day were 3.4, 3.4, and 4.0 hr, respectively). Peak plasma concentrations occurred at 0.25, 0.42 and 2.75 h in the groups at 25, 100, and 1000 mg/kg bw per day. The maximum plasma concentrations (up to 0.48 ug/ml at 25 mg/ kg bw) were similar at all doses. The concentrations of the test substance in fat were below the limit of quantitation at 24 hr after dosing, indicating no significant accumulation of the parent compound.
Chlorantraniliprole was readily absorbed after oral administration /in Sprague Dawley Crl:CD(SD)IGS BR rats/, although absorption was incomplete and dose-related, with Tmax values of 5-9 hr after the lower dose and 11-12 hr after the higher dose. At a dose of 10 mg/kg bw, plasma concentrations peaked at 3.0 and 5.4 ug equivalents/g in males and females, respectively. After 24 hr, plasma concentrations in males and females were about 1.4 and 3.6 ug equivalents/g. At 200 mg/kg bw, plasma concentrations peaked at 5.1 and 7.1 ug equivalents/g in males and females, respectively. In the experiment with bile-duct cannulated rats, total absorption was 73-85% after a dose of 10 mg/kg bw and 12-13% after a dose of 200 mg/kg bw. At the lower dose, 48 hr after dosing 18-30% and 49-53% of the absorbed radiolabel was excreted in urine and bile respectively, while 2-6% and 10-20% was found in tissue and feces respectively. At the higher dose, 48 hr after dosing 4% and 5-7% of the absorbed radiolabel was excreted in the urine and bile, respectively, while 3% and 55-71% was found in tissue and feces, respectively. (14)C residues showed extensive distribution in the tissues. In the rats at the lower dose, 0.8% and 3.3% of the administered dose was recovered from the tissues of males and females, respectively, at 168 hr after dosing. At this time-point, tissues of males and females at the higher dose contained 0.2% and 0.5%, respectively, of the administered dose. No significant radioactivity was exhaled as (14)C-labelled volatiles or (14)CO2. Concentrations of (140C residues were lower in erythrocytes and tissues than in plasma. The mean plasma elimination half-lives were shorter in males (38-43 hr) than in females (78-82 hr) rats.
In a kinetic study that complied with OECD guideline 417, male and female Sprague-Dawley Crl:CD(SD)IGS BR rats were given up to 14 daily doses of [14C]chlorantraniliprole at 10 mg/kg bw per day by gavage. The experiments were performed with a 1 : 1 uCi/uCi mixture of (benzamide carbonyl (14)C)-chlorantraniliprole (radiochemical purity, 97%) and (pyrazole-carbonyl (14)C)chlorantraniliprole (radiochemical purity, 99%), diluted with chlorantraniliprole technical (purity, 96.45%). Rats were checked daily for clinical signs of toxicity. In three females per group, (14)C residues were quantified in whole blood, plasma, erythrocytes, fat, kidney, liver and muscle on days 5, 9, 12, 17, and 27. An evaluation of the distribution of (14)C residues in 21 tissues of three males and three females per group was performed on days 15 and 21. Material balance and rate and extent of urine and faecal excretion by male and female rats was quantified until day 21 (seven days after the last dose). Metabolites in urine and feces (% of accumulating dose), collected for intervals of 24 hr after the first, seventh, and last (fourteenth) day of dosing were profiled. ... More than 98.4% of the administered dose was recovered. Plasma and tissue concentrations indicated that steady-state kinetic behaviour was reached in male rats after 14 days of dosing. In female rats, concentrations of radiolabel in the plasma and tissue were near steady-state at the end of the 14-day dosing period. At day 15, plasma concentrations peaked at 4.6 and 32 ug equivalents/g in males and females, respectively, these concentrations being about two- and seven-fold higher than 24 hr after a single dose at 10 mg/kg bw. The concentrations of (14)C residues in tissues were higher in females than in males (2.35% vs 0.35% of the administered dose) at 168 hr after the last dose. After dosing, the concentration of 14C residues in the selected tissues of female rats declined, with half-lives ranging from 3.9 to 7.7 days. The half-life in plasma (T1/2 = 7.2 days) was approximately twofold that determined from plasma collected for up to 5 days after administration of a single dose (T1/2 = 3.4 days). A more extensive evaluation of tissue residues in 21 different tissues produced profiles of concentration and percent of dose that were similar to those observed in the single-dose study. Ratios of concentrations in tissue and plasma were less than 1. Most of the administered dose was excreted in the faeces (males, 72.9%; females, 81.6%). In the urine, 16.7% and 12.1% of the administered dose was excreted by males and females, respectively. The overall pattern of distribution and excretion for multiple dosing (10 mg/kg bw per day X 14 days) generally resided between the pattern observed for administration of a single low dose (10 mg/ kg bw) and a single high dose (200 mg/kg bw).

Metabolism Metabolites

As part of a 3-month feeding study in rats, ... concentrations of chlorantraniliprole and the two major metabolites, IN-GAZ70 and IN-H2H20 (for structures, see Figure 1) were measured in the plasma. Groups of 10 male and 10 female Crl:CD(SD) IGS BR rats were given diets containing chlorantraniliprole (purity, 95.9%) at a concentration of 0, 600, 2000, 6000, or 20 000 ppm, equal to 0, 36.9, 120, 359, or 1188 mg/kg bw per day for males and 0, 47.0, 157, 460, or 1526 mg/kg bw per day for females. Concentrations of chlorantraniliprole, INGAZ70 and IN-H2H20 were determined by liquid chromatography (LC)/MS in plasma obtained on day 59. Statements of adherence to QA and GLP were provided. Chlorantraniliprole, IN-GAZ70 and IN-H2H20 were present in the plasma at greater concentrations in female rats (up to 0.83, 112 and 0.54 ug/mL, respectively) than in male rats (up to 0.18, 3.7 and 0.08 ug/mL, respectively) with concentrations of IN-GAZ70 being highest. The plasma concentrations of all three analytes were similar at the three higher dietary concentrations in both sexes
The metabolism of chlorantraniliprole was investigated in two studies in Sprague-Dawley Crl:CD(SD)IGS BR rats. ... The experiments were performed with a 1 : 1 (uCi : uCi) mixture of (benzamide carbonyl (14)C)chlorantraniliprole (radiochemical purity, 97%) and [pyrazole-carbonyl 14C]chlorantraniliprole (radiochemical purity, 99%), diluted with chlorantraniliprole technical (purity, 96.45%). The rats were given a single dose at 10 or 200 mg/kg bw or daily doses of 10 mg/kg bw by gavage for 14 days. Metabolites were identified and quantified by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) or tandem mass spectrometry (MS/MS). Statements of adherence to QA and GLP were provided. The metabolism of chlorantraniliprole was extensive and characterized by tolyl methyl and N-methyl carbon hydroxylation, followed by N-demethylation, nitrogen-to-carbon cyclization with loss of a water molecule resulting in the formation of the pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation. At both doses, a significant difference between the sexes was apparent in the profile of metabolites in the urine and faeces, which indicated greater potential for hydroxylation of the tolyl methyl and N-methyl carbon groups in male rats than in female rats. For example, in rats at 10 mg/kg bw, the percentage of the administered dose represented by the di-hydroxylated metabolite IN-K9T00 was greater in males (urine, 7.4%; feces, 10.4%) than in females (urine, 2.2%; feces, 4.8%). Concentrations of the methylphenyl mono-hydroxylated metabolite IN-HXH44 were higher in the urine (4.6%) and feces (7.4%) of males than urine (2.4%) and feces (3.5%) of females. IN-KAA24, a carboxylic-acid metabolite of IN-HXH44, was a significant metabolite observed in the urine and faeces of males (10.6% combined), but not in females. Percentages of the N-methyl carbon hydroxylated metabolite IN-H2H20 were higher in females (urine, 3.4%; feces, 15.0%) than in males (urine, 0.3%; feces, 1.4%). At the higher dose, excretion of the parent compound in the urine and feces (78.9-85.5%) was 12-16-fold that at the lower dose (4.9-7.3%). The profile of metabolites in rats at 200 mg/kg bw was similar to that in rats at 10 mg/kg bw. The profile of metabolites in the urine and faeces of rats given repeated doses was similar to that observed for rats given single doses. Some minor differences included an apparent increase in the percentages of hydroxylated and polar metabolites such as IN-H2H20, IN-K7H29, and INKAA24 after repeated doses. IN-GAZ70 was observed in the faeces of female rats after 7 and 14 days of repeated doses, but not after a single dose.

Wikipedia

Chlorantraniliprole
Polonium_tetranitrate

Biological Half Life

Groups of at least five male and five female Crl:CD (SD)IGS BR rats were given chlorantraniliprole (purity, approximately 100%) at a dose of 0, 25, 100 and 1000 mg/kg bw per day by gavage for 14 consecutive days. Blood was collected from three male rats in each of the groups at 25, 100, and 1000 mg/kg bw on test days 14 and 15 immediately before dosing, and then 30 and 60 min, 2, 4, 8, 12, and 24 hr after dosing for determination of plasma concentrations of chlorantraniliprole. ... Calculated half-lives for chlorantraniliprole in rats in the groups at 25, 100, and 1000 mg/kg bw per day were 3.4, 3.4, and 4.0 hr, respectively).

Use Classification

Agrochemicals -> Pesticides
Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies chloroanthraniliprole as unlikely to present an acute hazard in normal use; Main Use: insecticide.

Analytic Laboratory Methods

An analytical method is presented for the determination of chlorantraniliprole residues in crops. Chlorantraniliprole residues were extracted from crop matrixes with acetonitrile after a water soak. The extracts were passed through a strong anion-exchange (SAX) SPE cartridge stacked on top of a reversed-phase (RP) polymer cartridge. After both cartridges were rinsed and vacuum-dried, the SAX cartridge was removed, and chlorantraniliprole was eluted from the RP polymer cartridge with acetonitrile. The acetonitrile eluate was evaporated to dryness, reconstituted, and analyzed using an LC/MS/MS instrument equipped with an atmospheric pressure chemical ionization source. The method was successfully validated at 0.010, 0.10, and 10 mg/kg for the following crop matrixes: potatoes, sugar beets (tops), lettuce, broccoli, soybeans, soybean forage, tomatoes, cucumbers, oranges, apples, pears, peaches, almonds (nutmeat), rice grain, wheat grain, wheat hay, corn stover, alfalfa forage, cottonseed, grapes, and corn grain. The average recoveries from all crop samples fortified at the method LOQ ranged from 91 to 108%, with an overall average recovery of 97%. The average recoveries from all crop samples fortified at 10 times the method LOQ ranged from 89 to 115%, with an overall average recovery of 101%. For all of the fortified control samples analyzed in this study, the overall average recovery was 99%.

Storage Conditions

Do not subject to temperatures below 32 degrees F. Store product in original container only in a location inaccessible to children and pets. Do not contaminate water, other pesticides, fertilizer, food or feed in storage. Not for use or storage in or around the home. /DuPont Dermacor X-100 Seed Treatment/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Stability Shelf Life

Stable at normal temperatures and storage conditions. /DuPont Dermacor X-100 Seed Treatment/

Dates

Modify: 2023-08-15
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2: Hafeez M, Liu S, Jan S, Gulzar A, Fernández-Grandon GM, Qasim M, Khan KA, Ali B, Kedir SJ, Fahad M, Wang M. Enhanced effects of dietary tannic acid with chlorantraniliprole on life table parameters and nutritional physiology of Spodoptera exigua (Hübner). Pestic Biochem Physiol. 2019 Mar;155:108-118. doi: 10.1016/j.pestbp.2019.01.012. Epub 2019 Jan 29. PubMed PMID: 30857620.
3: Zhao J, Xu L, Sun Y, Song P, Han Z. UDP-Glycosyltransferase Genes in the Striped Rice Stem Borer, Chilo suppressalis (Walker), and Their Contribution to Chlorantraniliprole Resistance. Int J Mol Sci. 2019 Mar 1;20(5). pii: E1064. doi: 10.3390/ijms20051064. PubMed PMID: 30823656.
4: Magyar ZÉ, Diszházi G, Péli-Szabó J, Szentesi P, Collet C, Csernoch L, Nánás P, Almássy J. The diamide insecticide chlorantraniliprole increases the single-channel current activity of the mammalian skeletal muscle ryanodine receptor. Gen Physiol Biophys. 2019 Mar 1. doi: 10.4149/gpb_2019007. [Epub ahead of print] PubMed PMID: 30821253.
5: Kadala A, Charreton M, Charnet P, Collet C. Honey bees long-lasting locomotor deficits after exposure to the diamide chlorantraniliprole are accompanied by brain and muscular calcium channels alterations. Sci Rep. 2019 Feb 15;9(1):2153. doi: 10.1038/s41598-019-39193-3. PubMed PMID: 30770849; PubMed Central PMCID: PMC6377601.
6: Bolzan A, Padovez FEO, Nascimento ARB, Kaiser IS, Lira EC, Amaral FSA, Kanno RH, Malaquias JB, Omoto C. Selection and characterization of the inheritance of resistance of Spodoptera frugiperda (Lepidoptera: Noctuidae) to chlorantraniliprole and cross-resistance to other diamide insecticides. Pest Manag Sci. 2019 Feb 14. doi: 10.1002/ps.5376. [Epub ahead of print] PubMed PMID: 30761724.
7: Wei Y, Yan R, Zhou Q, Qiao L, Zhu G, Chen M. Monitoring and Mechanisms of Chlorantraniliprole Resistance in Chilo suppressalis (Lepidoptera: Crambidae) in China. J Econ Entomol. 2019 Feb 1. doi: 10.1093/jee/toz001. [Epub ahead of print] PubMed PMID: 30715398.
8: Plata-Rueda A, Martínez LC, Costa NCR, Zanuncio JC, de Sena Fernandes ME, Serrão JE, Guedes RNC, Fernandes FL. Chlorantraniliprole-mediated effects on survival, walking abilities, and respiration in the coffee berry borer, Hypothenemus hampei. Ecotoxicol Environ Saf. 2019 May 15;172:53-58. doi: 10.1016/j.ecoenv.2019.01.063. Epub 2019 Jan 22. PubMed PMID: 30682633.
9: Bird LJ, Walker PW. Baseline Susceptibility of Helicoverpa punctigera (Lepidoptera: Noctuidae) to Indoxacarb, Emamectin Benzoate, and Chlorantraniliprole. J Econ Entomol. 2019 Mar 21;112(2):818-826. doi: 10.1093/jee/toy389. PubMed PMID: 30566638.
10: Oliveira RL, Gontijo PC, Sâmia RR, Carvalho GA. Long-term effects of chlorantraniliprole reduced risk insecticide applied as seed treatment on lady beetle Harmonia axyridis (Coleoptera: Coccinellidae). Chemosphere. 2019 Mar;219:678-683. doi: 10.1016/j.chemosphere.2018.12.058. Epub 2018 Dec 10. PubMed PMID: 30557724.
11: Chen J, Xue L, Wei R, Liu S, Yin CC. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca(2+) release channel. Biochem Biophys Res Commun. 2019 Jan 8;508(2):633-639. doi: 10.1016/j.bbrc.2018.11.180. Epub 2018 Dec 4. PubMed PMID: 30527809.
12: Li X, Shan C, Li F, Liang P, Smagghe G, Gao X. Transcription factor FTZ-F1 and cis-acting elements mediate expression of CYP6BG1 conferring resistance to chlorantraniliprole in Plutella xylostella. Pest Manag Sci. 2019 Apr;75(4):1172-1180. doi: 10.1002/ps.5279. Epub 2019 Jan 7. PubMed PMID: 30471186.
13: Nakajima T, Otsuka K, Tomizawa S, Masubuchi T, Kamijo K, Yamaki Y, Yoshikawa S, Hasegawa E, Kokaji Y, Watanabe S, Hashimoto T. Surveillance of Chlorantraniliprole Residues in Vegetables and Fruits Using LC-MS/MS. Shokuhin Eiseigaku Zasshi. 2018;59(5):234-238. doi: 10.3358/shokueishi.59.234. PubMed PMID: 30429423.
14: Chen Y, Yan Y, Ren ZF, Ganeteg U, Yao GK, Li ZL, Huang T, Li JH, Tian YQ, Lin F, Xu HH. AtLHT1 Transporter Can Facilitate the Uptake and Translocation of a Glycinergic-Chlorantraniliprole Conjugate in Arabidopsis thaliana. J Agric Food Chem. 2018 Nov 28;66(47):12527-12535. doi: 10.1021/acs.jafc.8b03591. Epub 2018 Nov 16. PubMed PMID: 30403859.
15: Kim AY, Kwon DH, Jeong IH, Koh YH. An investigation of the molecular and biochemical basis underlying chlorantraniliprole-resistant Drosophila strains and their cross-resistance to other insecticides. Arch Insect Biochem Physiol. 2018 Dec;99(4):e21514. doi: 10.1002/arch.21514. Epub 2018 Nov 5. PubMed PMID: 30397935.
16: Carscallen GE, Kher SV, Evenden ML. Efficacy of Chlorantraniliprole Seed Treatments Against Armyworm (Mythimna unipuncta [Lepidoptera: Noctuidae]) Larvae on Corn (Zea mays). J Econ Entomol. 2019 Feb 12;112(1):188-195. doi: 10.1093/jee/toy338. PubMed PMID: 30388266.
17: Noh HH, Lee JY, Park HK, Lee JW, Jo SH, Kim JH, Kwon H, Kyung KS. Risk of dermal and inhalation exposure to chlorantraniliprole assessed by using whole-body dosimetry in Korea. Pest Manag Sci. 2019 Apr;75(4):1159-1165. doi: 10.1002/ps.5255. Epub 2019 Jan 17. PubMed PMID: 30375145.
18: Truong KM, Pessah IN. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance. Toxicol Sci. 2019 Feb 1;167(2):509-523. doi: 10.1093/toxsci/kfy256. PubMed PMID: 30329129; PubMed Central PMCID: PMC6358238.
19: Xu L, Zhao J, Sun Y, Xu D, Xu G, Xu X, Zhang Y, Huang S, Han Z, Gu Z. Constitutive overexpression of cytochrome P450 monooxygenase genes contributes to chlorantraniliprole resistance in Chilo suppressalis (Walker). Pest Manag Sci. 2019 Mar;75(3):718-725. doi: 10.1002/ps.5171. Epub 2018 Sep 28. PubMed PMID: 30101471.
20: Wang JD, Wang WZ, Wang YR, Gao SJ, Elzaki M, Wang R, Wang R, Wu M. Response of detoxification and immune genes and of transcriptome expression in Mythimna separata following chlorantraniliprole exposure. Comp Biochem Physiol Part D Genomics Proteomics. 2018 Dec;28:90-98. doi: 10.1016/j.cbd.2018.07.001. Epub 2018 Jul 7. PubMed PMID: 30005390.
21: Lahm GP, Cordova D, Barry JD. New and selective ryanodine receptor activators for insect control. Bioorg Med Chem. 2009 Jun 15;17(12):4127-33. doi: 10.1016/j.bmc.2009.01.018. Epub 2009 Jan 15. Review. PubMed PMID: 19186058.

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